molecular formula C18H23N5O B2484373 (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-59-5

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2484373
CAS RN: 2034318-59-5
M. Wt: 325.416
InChI Key: WHJJKKHJJQIQCB-UHFFFAOYSA-N
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Description

The compound of interest is a multifaceted molecule that incorporates several functional groups and structural motifs, including pyrrol, piperazine, and tetrahydrocinnolin units. Its synthesis and properties are valuable in understanding its potential applications in pharmacology and material science.

Synthesis Analysis

The synthesis of complex organic compounds involving piperidine and pyridine rings, such as our compound, typically requires a multi-step process. Zhang et al. (2020) reported a method for synthesizing similar compounds starting from D-pyroglutaminol, indicating the complexity and the necessity of precise conditions for successful synthesis (Zhang, Qun‐Zheng et al., 2020).

Molecular Structure Analysis

Huang et al. (2021) studied the crystal structure and DFT analysis of boric acid ester intermediates with benzene rings, which, while not identical, share similarities with the molecular structure interest. Their findings highlight the importance of crystallographic and conformational analyses in understanding the molecular structure of complex organic compounds (Huang, P. et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing piperidine and pyridine units can be quite versatile. Knoops et al. (1997) described a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues, indicating potential routes for generating substances with similar structural features to our compound of interest (Knoops, N. et al., 1997).

Physical Properties Analysis

The physical properties of complex organic molecules are closely tied to their molecular structure. Studies like those conducted by Prasad et al. (2018) on similar compounds provide insights into how the arrangement of atoms and functional groups can influence characteristics such as solubility, melting point, and crystal structure (Prasad, S. et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific reactions, are critical for understanding the applications of a compound. The work by Ghandi et al. (2016) on synthesizing novel N-substituted pyrrolidine-2-one containing piperazine derivatives offers valuable insights into the chemical behavior of related compounds (Ghandi, M. et al., 2016).

properties

IUPAC Name

(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJJKKHJJQIQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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